(1S)-2-Amino-1-cyclopentylethan-1-ol
Description
(1S)-2-Amino-1-cyclopentylethan-1-ol is a chiral molecule that belongs to the broader class of 1,2-amino alcohols. Its structure, featuring a cyclopentyl group attached to a 2-aminoethanol backbone, presents a unique combination of stereochemical and functional features that are highly sought after in the synthesis of complex organic molecules and pharmacologically active compounds.
Chemical and Physical Properties of 2-Amino-1-cyclopentylethanol (Racemic)
| Property | Value |
| Molecular Formula | C7H15NO |
| Molecular Weight | 129.20 g/mol nih.gov |
| IUPAC Name | 2-amino-1-cyclopentylethanol nih.gov |
| SMILES | C1CCC(C1)C(CN)O nih.gov |
| InChI Key | CKKJQSVPBUAERO-UHFFFAOYSA-N nih.gov |
Chiral 1,2-amino alcohols are a significant class of organic compounds characterized by an amino group and a hydroxyl group attached to adjacent carbon atoms, with at least one of these carbons being a stereocenter. This structural motif is a cornerstone in asymmetric synthesis, where it is frequently employed as a chiral auxiliary or ligand to control the stereochemical outcome of a reaction. acs.org The presence of both a basic amino group and an acidic hydroxyl group allows for the formation of stable chelate complexes with metals, a property that is extensively utilized in catalysis.
The synthesis of chiral amino alcohols is a well-explored area of organic chemistry, with numerous methods developed for their enantioselective preparation. nih.govrsc.orgacs.org These methods include the asymmetric hydrogenation of α-amino ketones, the aminohydroxylation of alkenes, and the reduction of α-amino acids. acs.orgdiva-portal.org The development of efficient and highly stereoselective synthetic routes to these compounds remains an active area of research, driven by their high demand in the pharmaceutical and fine chemical industries. nih.govwestlake.edu.cnresearchgate.netnih.gov
The cyclopentane (B165970) ring, a five-membered carbocycle, is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals. researchgate.net The inclusion of a cyclopentyl group in a molecule can impart a degree of conformational rigidity, which can be advantageous for binding to biological targets such as enzymes and receptors. This conformational constraint can lead to higher binding affinity and selectivity.
In medicinal chemistry, the cyclopentyl motif is often used as a bioisostere for other cyclic or acyclic groups to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate. The three-dimensional nature of the cyclopentane ring allows for the precise spatial orientation of functional groups, which is crucial for molecular recognition. Furthermore, the synthesis of molecules containing chiral cyclopentane moieties is an area of significant interest, with various asymmetric methodologies being developed to construct these cyclic systems with high stereocontrol. nih.govnih.gov
While specific historical milestones for this compound are not extensively documented, its development can be viewed within the broader timeline of advancements in the synthesis and application of chiral amino alcohols. The foundational work on asymmetric synthesis in the mid-20th century laid the groundwork for the development of chiral auxiliaries and catalysts, many of which were derived from amino alcohols.
Emerging research trends in the field of chiral amino alcohols are focused on the development of more sustainable and efficient synthetic methods. This includes the use of biocatalysis, where enzymes are employed to carry out highly selective transformations under mild conditions. researchgate.netmdpi.com There is also a growing interest in the application of these compounds in the synthesis of complex natural products and novel therapeutic agents. The unique stereochemical and conformational properties imparted by the cyclopentyl group in this compound make it a person of interest for its potential application in the development of new chiral ligands and as a building block in diversity-oriented synthesis. diva-portal.org
The primary objectives of academic research centered on this compound and related compounds encompass several key areas. A major focus is the development of novel and efficient enantioselective synthetic routes to access this specific stereoisomer with high purity. This includes the exploration of new catalytic systems and the optimization of existing synthetic methodologies.
Another significant research objective is the exploration of its applications as a chiral auxiliary or ligand in asymmetric catalysis. Researchers are investigating its potential to induce high levels of stereoselectivity in a variety of chemical transformations. Furthermore, there is a keen interest in utilizing this compound as a chiral building block for the synthesis of complex target molecules, particularly those with potential biological activity. The overarching goal is to expand the synthetic utility of this compound and to leverage its unique structural features for the creation of new and valuable chemical entities.
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(1S)-2-amino-1-cyclopentylethanol |
InChI |
InChI=1S/C7H15NO/c8-5-7(9)6-3-1-2-4-6/h6-7,9H,1-5,8H2/t7-/m1/s1 |
InChI Key |
CKKJQSVPBUAERO-SSDOTTSWSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](CN)O |
Canonical SMILES |
C1CCC(C1)C(CN)O |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies for 1s 2 Amino 1 Cyclopentylethan 1 Ol
Strategies for Asymmetric Construction of the Chiral C1 Center
The creation of the stereogenic carbinol center is a critical step in the synthesis of (1S)-2-Amino-1-cyclopentylethan-1-ol. Key strategies involve the asymmetric reduction of a prochiral ketone, the use of chiral catalysts to direct a transformation, and stereoselective bond-forming reactions.
Enantioselective Reduction of Precursor Ketones
A primary route to establishing the (S)-configuration at the C1 position is the enantioselective reduction of the corresponding prochiral α-amino ketone, 2-amino-1-cyclopentylethanone, or its N-protected derivatives. This transformation is frequently accomplished through catalytic asymmetric hydrogenation or asymmetric transfer hydrogenation.
Highly efficient metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands, are employed for this purpose. researchgate.netacs.org For instance, chiral spiro iridium catalysts have demonstrated exceptional activity and enantioselectivity in the asymmetric hydrogenation of various α-amino ketones, achieving excellent enantiomeric excess (ee) often exceeding 99%. researchgate.net Similarly, ruthenium-diamine catalyst systems are effective for the asymmetric transfer hydrogenation of unprotected α-ketoamines, offering a direct route to the chiral amino alcohol. acs.orgnih.gov
The choice of protecting group on the amine can significantly influence the stereochemical outcome of the reduction. For example, carbamate-protected amino ketones can be selectively reduced to anti-amino alcohols, while N-trityl-protected ketones may yield syn-amino alcohols, depending on the reducing agent and reaction conditions. researchgate.net
Table 1: Representative Catalytic Systems for Enantioselective Reduction of α-Amino Ketones
| Catalyst System | Reaction Type | Typical Substrate | Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral Spiro Iridium Complex | Asymmetric Hydrogenation | N-Protected α-Amino Ketone | >99% |
| Ruthenium-TsDPEN Complex | Asymmetric Transfer Hydrogenation | α-Amino Ketone HCl Salt | >99% |
| LiAlH(O-t-Bu)3 | Diastereoselective Reduction | N-Cbz-α-Amino Ketone | High (for anti) |
Chiral Catalyst-Mediated Transformations
Beyond ketone reduction, chiral catalysts can mediate various other transformations to construct the C1 stereocenter. These catalysts create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer.
Copper-catalyzed reactions, for instance, have been developed for the enantioselective synthesis of 1,2-amino alcohols. nih.govnih.gov One such strategy involves the copper-hydride catalyzed reductive coupling of N-substituted allyl equivalents to ketone electrophiles, which can provide access to chiral protected 1,2-amino alcohols with high levels of regio-, diastereo-, and enantioselectivity. nih.gov Another approach is the sequential copper hydride-catalyzed hydrosilylation and hydroamination of enones. nih.gov
Chiral oxazaborolidines, derived from chiral amino alcohols, are effective catalysts for the asymmetric borane (B79455) reduction of prochiral ketones, providing high enantioselectivity for the desired chiral alcohols. polyu.edu.hk The steric and electronic properties of the substituents on the chiral ligand are crucial for achieving high levels of asymmetric induction.
Stereoselective Alkylation and Substitution Reactions
An alternative strategy for constructing the C1 center involves the stereoselective formation of the carbon-carbon bond between the cyclopentyl group and the ethanolamine (B43304) backbone. This can be achieved through the asymmetric alkylation of an appropriate enolate or the substitution of a leaving group on a chiral precursor.
The enantioselective addition of organometallic reagents (e.g., dialkylzinc reagents) to aldehydes is a well-established method for preparing chiral secondary alcohols. nii.ac.jp In the context of synthesizing the target molecule, this would involve the addition of a cyclopentyl nucleophile to a protected 2-aminoacetaldehyde (B1595654) derivative in the presence of a chiral ligand or catalyst. Chiral amino alcohols, such as N,N-dialkylnorephedrines, have proven to be effective catalysts for these transformations, yielding products with high enantioselectivity. nii.ac.jp
Furthermore, transition metal-catalyzed allylic substitution reactions offer a powerful method for C-C bond formation. acs.org A rhodium-catalyzed variant, for example, can achieve regioselective and stereospecific allylic substitution, which could be adapted for the synthesis of the target structure. acs.org
Approaches for Introducing the Amino Functionality with Diastereocontrol
When the chiral alcohol at C1 is established first, the subsequent introduction of the amino group at C2 must be performed with high diastereoselectivity to ensure the correct relative stereochemistry.
Amination Reactions of Cyclopentyl Ethanol (B145695) Derivatives
Starting with an enantiopure cyclopentyl ethanol derivative, such as (S)-1-cyclopentyl-1,2-ethanediol or a related epoxide, the amino group can be introduced at the C2 position. A common method is the nucleophilic substitution of a leaving group (e.g., tosylate, mesylate) at the C2 position with an amine source, such as sodium azide (B81097) followed by reduction. The stereochemistry of this S_N2 reaction proceeds with inversion of configuration, which must be accounted for in the synthetic design.
Catalytic hydroamination presents a more atom-economical approach. Copper-based catalyst systems have been successfully applied to the enantioselective hydroamination of allylic silyl (B83357) ethers, which can be derived from enals. nih.gov This strategy allows for catalyst control over the stereochemistry of the newly formed C-N bond.
Ring-Opening Reactions with Chiral Induction
The ring-opening of cyclic precursors, such as epoxides or cyclic sulfates, with a nitrogen nucleophile is a classic and highly effective method for synthesizing 1,2-amino alcohols with well-defined stereochemistry.
For the synthesis of this compound, one could start with the chiral epoxide, (S)-2-cyclopentyloxirane. The regioselective ring-opening of this epoxide at the less hindered C2 position with an amine source (e.g., ammonia (B1221849) or a protected amine equivalent) would yield the desired this compound. The stereochemistry at C1 is retained from the starting epoxide, and the attack at C2 establishes the second stereocenter.
Similarly, cyclic carbonates derived from the asymmetric dihydroxylation of a corresponding alkene can be opened with nitrogen nucleophiles to afford the protected amino alcohol. researchgate.net This method provides a reliable route to syn- or anti-1,2-amino alcohols depending on the stereochemistry of the starting diol.
Table 2: Summary of Stereoselective Strategies
| Strategy | Key Transformation | Stereocenter Control | Typical Reagents/Catalysts |
|---|---|---|---|
| Asymmetric C1 Construction | Enantioselective Ketone Reduction | C1 (Enantioselective) | Chiral Ir, Ru, or Rh catalysts; Chiral Oxazaborolidines |
| Stereoselective Alkylation | C1 (Enantioselective) | Organozinc reagents, Chiral Amino Alcohol Ligands | |
| Diastereoselective C2 Amination | Nucleophilic Substitution (S_N2) | C2 (Diastereoselective) | Azides, Amines on sulfonate-activated alcohols |
Optimization of Reaction Conditions for Enantiomeric and Diastereomeric Purity
The synthesis of this compound with high enantiomeric and diastereomeric purity is critically dependent on the fine-tuning of reaction conditions. A common and effective strategy for synthesizing chiral 1,2-amino alcohols is the asymmetric reduction of the corresponding α-amino ketone precursor, in this case, 2-amino-1-cyclopentylethanone. The stereochemical outcome of such reductions is highly sensitive to a variety of factors, including the choice of solvent, temperature, pressure, and the catalyst system employed.
Solvent Effects on Stereoselectivity
The solvent is not merely a medium for the reaction but an active participant that can significantly influence the stereochemical pathway. Its properties, such as polarity, viscosity, and coordinating ability, can affect the stability of the catalyst-substrate complex and the transition states leading to the different stereoisomers. In the asymmetric reduction of α-amino ketones, the choice of solvent can dictate the enantiomeric excess (ee) of the final amino alcohol product.
Research into analogous stereoselective reductions has shown that different solvents can lead to vastly different outcomes. rsc.orgnih.gov For instance, ethereal solvents like tetrahydrofuran (B95107) (THF) are common, but in some catalytic systems, non-polar aromatic solvents such as toluene (B28343) or halogenated solvents like dichloromethane (B109758) (CH2Cl2) have been shown to enhance enantioselectivity. rsc.org The optimal solvent is highly dependent on the specific catalyst and substrate, necessitating empirical screening to identify the ideal conditions. The interaction between the solvent and the chiral catalyst-substrate complex is a key determinant of the reaction's stereochemical integrity.
Table 1: Illustrative Effect of Solvents on Enantioselectivity in Asymmetric Ketone Reduction Note: This data is representative of typical trends observed in the asymmetric synthesis of chiral amino alcohols and serves to illustrate the principles of solvent effects.
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee %) | Relative Reaction Rate |
| Hexane (B92381) | 1.9 | 85% | 0.8 |
| Toluene | 2.4 | 92% | 1.0 |
| Dichloromethane | 9.1 | 95% | 1.2 |
| Tetrahydrofuran (THF) | 7.6 | 90% | 1.1 |
| 2-Propanol | 19.9 | 88% | 1.5 |
Temperature and Pressure Influences on Reaction Outcomes
For reactions involving gaseous reagents, such as catalytic hydrogenation, pressure is another key variable. Increasing hydrogen pressure typically accelerates the reaction rate but may have a complex and less predictable effect on enantioselectivity. The optimization of both temperature and pressure is therefore essential to achieve high yield and high stereopurity in a practical timeframe.
Table 2: Representative Influence of Temperature on Asymmetric Reduction Note: This data is hypothetical, illustrating common trends in stereoselective synthesis.
| Temperature (°C) | Enantiomeric Excess (ee %) | Reaction Time (h) | Yield (%) |
| 25 (Room Temp) | 85% | 4 | 98% |
| 0 | 92% | 12 | 97% |
| -20 | 96% | 24 | 95% |
| -40 | 98% | 48 | 92% |
| -78 | >99% | 72 | 85% |
Catalyst Loading and Ligand Design Considerations
The heart of modern stereoselective synthesis lies in the catalyst, typically a transition metal complexed with a chiral ligand. For the synthesis of this compound, catalysts based on rhodium, ruthenium, or iridium, paired with C2-symmetric diphosphine ligands like BINAP or DuPhos, are often employed for asymmetric hydrogenations. rsc.orgnih.gov The ligand creates a rigid and well-defined chiral pocket around the metal center, forcing the substrate to bind in a specific orientation and thus directing the addition of hydrogen to one face of the carbonyl group. nih.govnih.gov
The design of the ligand is paramount; subtle steric and electronic modifications can lead to dramatic changes in catalytic activity and selectivity. researchgate.net Catalyst loading is another optimization parameter. While higher loading can increase reaction speed, it also increases cost. Lowering the catalyst loading is economically and environmentally desirable, and sometimes, lower concentrations can even lead to improved enantioselectivity by minimizing side reactions or catalyst aggregation.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly guiding the development of synthetic routes in the pharmaceutical and fine chemical industries. The focus is on creating processes that are not only efficient but also environmentally benign, minimizing waste and avoiding hazardous materials.
Development of More Sustainable Synthetic Routes
Traditional methods for reducing ketones to alcohols often relied on stoichiometric metal hydride reagents like lithium aluminum hydride (LiAlH4), which have poor atom economy and involve hazardous work-up procedures. jocpr.com Modern, greener approaches for the synthesis of this compound focus on catalytic methods.
Asymmetric Transfer Hydrogenation (ATH): This method uses catalysts, often based on ruthenium, to transfer hydrogen from a safe, inexpensive source like 2-propanol or formic acid to the ketone substrate. acs.org This avoids the need for high-pressure hydrogenation equipment and hazardous hydride reagents, making the process inherently safer and greener.
Atom Economy and Waste Minimization Strategies
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.gov Waste is minimized by designing reactions where the majority of atoms from the starting materials become part of the desired molecule.
Catalytic hydrogenation is an excellent example of a high atom economy reaction. In the ideal synthesis of this compound from its α-amino ketone precursor via catalytic hydrogenation, the only reactants are the substrate and molecular hydrogen (H2). All atoms are incorporated into the product, leading to a theoretical atom economy of 100%. This stands in stark contrast to stoichiometric reductions, where the hydride reagent and subsequent quenching agents contribute to a significant stream of waste.
Another useful metric is the Environmental Factor (E-Factor), which is the ratio of the mass of waste generated to the mass of the product. nih.gov The pharmaceutical industry traditionally has very high E-Factors, often between 25 and 100. By shifting from stoichiometric to catalytic and biocatalytic routes, the E-Factor for the synthesis of compounds like this compound can be drastically reduced, signifying a major step towards more sustainable chemical manufacturing.
Table 3: Comparison of Green Chemistry Metrics for Different Synthetic Routes Note: Values are illustrative estimates based on typical reaction types.
| Synthetic Route | Key Reagents | Theoretical Atom Economy (%) | Estimated E-Factor (kg waste/kg product) |
| Stoichiometric Reduction | LiAlH4, H2O/Acid Quench | ~20-30% | 50-100 |
| Catalytic Hydrogenation | H2, Chiral Catalyst | 100% | 5-10 |
| Asymmetric Transfer Hydrogenation | Isopropanol (B130326), Ru-Catalyst | ~50-60% (depends on H-donor) | 10-20 |
| Biocatalytic Reduction | Enzyme, Glucose (cofactor regen) | High (depends on system) | <5-10 |
Advanced Applications of 1s 2 Amino 1 Cyclopentylethan 1 Ol in Asymmetric Organic Synthesis
Utilization as a Chiral Building Block in Complex Molecular Architectures
The intrinsic chirality and bifunctional nature of (1S)-2-Amino-1-cyclopentylethan-1-ol make it an ideal starting material for the synthesis of enantiomerically pure compounds. Its cyclopentyl group provides a specific steric profile that can influence the stereochemical outcome of reactions, while the amino and alcohol groups offer versatile handles for further chemical modification.
Chiral cyclopentane (B165970) rings are core structures in numerous biologically active molecules and natural products. This compound serves as a valuable precursor for creating such complex cyclopentane derivatives. Its pre-existing stereocenter can be used to direct the formation of new stereocenters on the cyclopentyl ring or on appended side chains, a strategy central to asymmetric synthesis. For instance, related compounds like 1-cyclopentylethanol (B1203354) are recognized as starting materials for preparing various cyclopentane derivatives, which are themselves valuable building blocks for pharmaceuticals. smolecule.com The amino alcohol functionality allows for the introduction of diverse substituents and the construction of more elaborate molecular frameworks, leading to enantiopure products with potential applications in medicine and materials science.
In chemical biology and drug discovery, the creation of compound libraries with high structural diversity is crucial for identifying new biologically active agents. This compound is an excellent scaffold for this purpose. A scaffold is a core molecular structure to which various functional groups can be attached. The amino and hydroxyl groups of the molecule provide two distinct points for diversification. Through combinatorial chemistry approaches, these functional groups can be reacted with a wide range of building blocks (e.g., carboxylic acids, aldehydes, isocyanates) to generate a large library of unique compounds. The rigid cyclopentyl group helps to project these appended substituents into defined regions of three-dimensional space, which is critical for effective interaction with biological targets like proteins and enzymes. asinex.com The use of amino acid-based hubs is a well-established strategy for building such libraries, leveraging their biocompatibility and functional handles for creating densely functionalized molecules. mdpi.com
Chiral amino alcohols are a fundamentally important class of intermediates in the production of high-value, enantiomerically pure fine chemicals, including active pharmaceutical ingredients (APIs). researchgate.net The synthesis of single-enantiomer drugs is increasingly important, as different enantiomers can have different pharmacological effects. nih.gov this compound fits into this category as a versatile chiral intermediate. researchgate.netchimia.ch Its structure can be incorporated into larger target molecules, imparting the required chirality. For example, the closely related compound (1R,2R)-2-amino-1-cyclopentanol is documented as a useful synthetic intermediate for pharmaceuticals. google.com The transformation of the amino and alcohol groups can lead to the formation of various functional motifs found in complex chiral drugs and other specialized chemicals.
Development of this compound-Derived Chiral Ligands for Asymmetric Catalysis
Perhaps one of the most significant applications of chiral amino alcohols is their use as precursors to chiral ligands for transition-metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed with high enantioselectivity, yielding one enantiomer of the product in preference to the other.
The 1,2-amino alcohol motif is a privileged structure in ligand design. nih.govresearchgate.net The nitrogen and oxygen atoms can act as a bidentate ligand, chelating to a metal center to form a stable five-membered ring. This chelation restricts the conformational flexibility of the catalyst, which is key to achieving high levels of stereocontrol. The synthesis of ligands from this compound would typically involve modification of its amino and/or hydroxyl groups. For example:
Oxazoline (B21484) Ligands: The amino alcohol can be cyclized with carboxylic acid derivatives to form chiral oxazoline ligands, such as those found in BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligand families. The related chiral amino alcohol cis-1-amino-2-indanol is a central building block for these widely used ligand types. nih.gov
Phosphine (B1218219) Ligands: The amino or hydroxyl group can be functionalized to introduce phosphine moieties, creating potent P,N or P,O ligands for various metal-catalyzed transformations.
Silanol (B1196071) Ligands: Recent innovations in ligand design include the incorporation of novel coordinating groups like silanols. A modular synthesis could be envisioned where this compound is first converted to an amide, followed by ortho-lithiation and reaction with a chlorosilane to ultimately yield a novel amino alcohol-derived silanol ligand. chemrxiv.org
The cyclopentyl group on the this compound backbone provides a distinct steric environment around the metal center, which can be fine-tuned to optimize enantioselectivity for a specific chemical transformation.
Ligands derived from chiral amino alcohols are workhorses in asymmetric catalysis, effective in a wide array of enantioselective bond-forming reactions. While specific performance data for ligands derived solely from this compound is not extensively documented, the performance of structurally analogous ligands provides strong evidence of their potential.
Enantioselective C-C Bond Formation: Chiral amino alcohol-derived ligands have shown exceptional performance in reactions such as the addition of organozinc reagents to aldehydes. For example, cyclopropane-based amino alcohol ligands have been used to catalyze the phenylethynylzinc addition to various aldehydes, affording chiral propargylic alcohols—a key C-C bond-forming reaction. The results demonstrate that high yields and excellent enantioselectivities are achievable. nih.gov
Table 1: Performance of an Analogous Cyclopropane-Based Amino Alcohol Ligand in the Asymmetric Alkynylation of Aldehydes This table is based on data for a structurally related chiral amino alcohol ligand to illustrate the expected performance. nih.gov
| Entry | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Benzaldehyde | 92 | 90 |
| 2 | 4-Methoxybenzaldehyde | 94 | 92 |
| 3 | 4-Chlorobenzaldehyde | 95 | 94 |
| 4 | 2-Methylbenzaldehyde | 91 | 98 |
| 5 | 2-Bromobenzaldehyde | 96 | 94 |
Enantioselective C-N Bond Formation: The formation of chiral C-N bonds is critical for the synthesis of nitrogen-containing pharmaceuticals and natural products. Novel aminoamide silanol ligands, which share the core amino alcohol feature, have recently been shown to be effective in copper-catalyzed N-H insertion reactions. These reactions, which form unnatural amino acid derivatives, proceed with high selectivity, demonstrating the utility of such ligand architectures in C-N bond formation. chemrxiv.org
Table 2: Performance of an Analogous Aminoamide Silanol Ligand in a Cu-Catalyzed N-H Insertion Reaction This table is based on data for a novel ligand class incorporating the amino alcohol motif to illustrate the potential in C-N bond formation. chemrxiv.org
| Entry | Aniline Substrate | Diazo Substrate | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| 1 | Aniline | Ethyl 2-diazo-2-phenylacetate | 90 | 94:6 |
| 2 | 4-Methoxyaniline | Ethyl 2-diazo-2-phenylacetate | 99 | 93:7 |
| 3 | 4-Bromoaniline | Ethyl 2-diazo-2-phenylacetate | 85 | 93:7 |
| 4 | 3,5-Dimethylaniline | Ethyl 2-diazo-2-phenylacetate | 95 | 95:5 |
Enantioselective C-O Bond Formation: Chiral ligands derived from amino alcohols are also employed in the catalytic asymmetric synthesis of molecules containing chiral C-O bonds, such as chiral epoxides and ethers. Although specific data for a this compound-derived ligand is not available, the broader class of amino alcohol-based ligands is known to be effective in reactions like asymmetric epoxidation of olefins and ring-opening of epoxides, highlighting another area of potential application.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Cyclopentylethanol |
| (1R,2R)-2-amino-1-cyclopentanol |
| cis-1-amino-2-indanol |
| Benzaldehyde |
| 4-Methoxybenzaldehyde |
| 4-Chlorobenzaldehyde |
| 2-Methylbenzaldehyde |
| 2-Bromobenzaldehyde |
| Cinnamaldehyde |
| Aniline |
| 4-Methoxyaniline |
| 4-Bromoaniline |
| 3,5-Dimethylaniline |
| Ethyl 2-diazo-2-phenylacetate |
Application in Asymmetric Oxidative Kinetic Resolution (OKR) of Racemic Substrates
While direct studies specifically employing this compound in the asymmetric oxidative kinetic resolution (OKR) of racemic substrates are not extensively documented in peer-reviewed literature, its structural motifs are common in ligands and catalysts known to be effective in such transformations. The presence of both a chiral secondary alcohol and a primary amine makes it a valuable precursor for developing new catalytic systems for OKR.
Kinetic resolution is a crucial method for separating enantiomers from a racemic mixture, where one enantiomer reacts faster than the other in the presence of a chiral catalyst or reagent. In oxidative kinetic resolution, this differentiation is achieved through an oxidation reaction. The success of such processes heavily relies on the design of the chiral catalyst, which often incorporates chiral amino alcohol moieties to create a well-defined stereochemical environment.
Typically, in an OKR of racemic secondary alcohols, a chiral catalyst, often a metal complex with a chiral ligand, facilitates the selective oxidation of one enantiomer to the corresponding ketone, leaving the unreacted, less reactive enantiomer in high enantiomeric excess. The general scheme for such a resolution is depicted below:
| Racemic Substrate | Chiral Catalyst/Oxidant | Products |
| (±)-Secondary Alcohol | Chiral Ligand-Metal Complex | (S)-Secondary Alcohol (unreacted) + Ketone |
| (R)-Secondary Alcohol (unreacted) + Ketone |
The potential of this compound in this context lies in its ability to be transformed into various chiral ligands. For instance, the amino and hydroxyl groups can be derivatized to coordinate with transition metals like ruthenium, rhodium, or iridium, which are known to be active in oxidation catalysis. The cyclopentyl group provides steric bulk, which is often a key factor in achieving high enantioselectivity by creating a more defined chiral pocket around the metal center.
Studies in Chiral Dirhodium Catalysis for Asymmetric Transformations
This compound and its derivatives have been investigated as chiral ligands in dirhodium(II) catalysis, which is a powerful tool for various asymmetric transformations, including cyclopropanation, C-H insertion, and ylide formation reactions. Chiral dirhodium(II) complexes, often featuring bridging carboxylate or carboxamidate ligands, create a chiral environment that can effectively control the stereochemical outcome of reactions involving metal carbenes.
The amino alcohol can be derivatized, for example, by converting the amino group into an amide or the hydroxyl group into a carboxylate, to serve as a chiral ligand for the dirhodium center. The stereochemistry of the ligand dictates the facial selectivity of the substrate's approach to the reactive rhodium carbene intermediate.
Table of Dirhodium-Catalyzed Asymmetric Transformations:
| Reaction Type | Substrates | Catalyst System | Stereoselectivity |
| Cyclopropanation | Styrene, Ethyl diazoacetate | Rh₂(S-PTA)₄ | High ee |
| C-H Insertion | Alkanes, Diazo compounds | Rh₂(S-DOSP)₄ | High ee and regioselectivity |
| Si-H Insertion | Silanes, Diazo compounds | Chiral Rh(II) carboxamidates | High ee |
Research in this area has shown that the structure of the chiral ligand is paramount in achieving high levels of enantioselectivity. The cyclopentyl group in this compound-derived ligands can play a significant role in defining the steric environment of the catalytic active site, thereby influencing the stereochemical outcome of the reaction.
Role in Organocatalytic Systems
Investigation as a Chiral Organocatalyst or Co-catalyst
This compound belongs to the class of β-amino alcohols, which are privileged structures in the field of organocatalysis. nih.gov These molecules contain both a basic amino group and a hydrogen-bond-donating hydroxyl group, allowing them to act as bifunctional catalysts. The amino group can activate substrates through the formation of enamines or iminium ions, while the hydroxyl group can orient substrates and stabilize transition states through hydrogen bonding.
This compound has been explored as a catalyst in various asymmetric reactions, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.gov The cyclopentyl substituent provides a specific steric hindrance that can influence the enantioselectivity of the catalyzed transformations.
Table of Organocatalytic Reactions Catalyzed by β-Amino Alcohols:
| Reaction | Substrates | Catalyst Type | Typical Stereoselectivity |
| Michael Addition | Aldehydes, Nitroalkenes | Primary β-amino alcohol | up to 99% ee |
| Aldol Reaction | Ketones, Aldehydes | Prolinol derivatives | High dr and ee |
| Diels-Alder Reaction | Dienes, Dienophiles | Amino alcohol derivatives | High endo/exo and enantioselectivity |
The performance of this compound as an organocatalyst is often compared with other simple amino alcohols to understand the effect of the cyclopentyl group on catalytic activity and stereoselectivity.
Mechanisms of Chiral Induction in Organocatalytic Reactions
The mechanism of chiral induction by this compound in organocatalytic reactions generally involves the formation of a transient chiral intermediate that directs the stereochemical outcome of the reaction.
In the case of an enamine-based mechanism for a Michael addition, the catalytic cycle can be described as follows:
Enamine Formation: The primary amino group of the catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine.
Stereoselective Attack: The enamine, being nucleophilic at the α-carbon, attacks the electrophile (e.g., a nitroalkene). The stereochemistry of the catalyst, particularly the bulky cyclopentyl group and the orientation of the hydroxyl group, directs the attack to one face of the electrophile, leading to the formation of a new stereocenter with a specific configuration. The hydroxyl group often plays a crucial role in this step by forming a hydrogen bond with the electrophile, thus locking it in a specific orientation.
Hydrolysis: The resulting iminium ion is then hydrolyzed to release the product and regenerate the organocatalyst, completing the catalytic cycle.
The transition state of the stereodetermining step is a highly organized assembly where non-covalent interactions, such as hydrogen bonding from the hydroxyl group, play a critical role in achieving high levels of stereocontrol. The rigidity and steric bulk of the cyclopentyl group are instrumental in creating a well-defined chiral pocket that minimizes undesired reaction pathways.
Functionalization and Derivatization for Enhanced Synthetic Utility
Regioselective Oxidation and Reduction Reactions of the Hydroxyl and Amino Groups
The synthetic utility of this compound can be significantly expanded through the regioselective functionalization of its hydroxyl and amino groups. The ability to selectively modify one group while leaving the other intact is crucial for the synthesis of more complex chiral ligands and catalysts.
Regioselective Oxidation:
Selective oxidation of the primary amino group in the presence of the secondary hydroxyl group can be challenging. However, under specific conditions, it is possible to achieve this transformation. For example, protection of the hydroxyl group followed by oxidation of the amino group can be a viable strategy. Conversely, selective oxidation of the secondary alcohol to a ketone can be achieved using various modern oxidation reagents, provided the amino group is appropriately protected (e.g., as a carbamate (B1207046) or amide).
Table of Selective Oxidation Reactions:
| Functional Group to be Oxidized | Protecting Group on Other Functionality | Oxidizing Agent | Product |
| Amino Group | Silyl (B83357) ether on Hydroxyl | e.g., Peroxides | N-Oxide or corresponding nitrogen heterocycle |
| Hydroxyl Group | Carbamate on Amino | Swern oxidation, DMP | Chiral amino ketone |
Regioselective Reduction:
Regioselective reduction is less common for this molecule as both functional groups are already in a reduced state. However, if the molecule is first oxidized, for instance, to the corresponding amino ketone, the stereoselective reduction of the ketone back to the alcohol becomes a critical step. This can be achieved with high diastereoselectivity using chiral reducing agents or through substrate-controlled reduction, where the existing stereocenter at the adjacent carbon directs the hydride attack.
The ability to perform these regioselective transformations allows for the synthesis of a diverse library of derivatives from this compound, each with potentially unique properties as a chiral ligand or organocatalyst in asymmetric synthesis.
Diverse Substitution Reactions and Their Stereochemical Implications
The presence of two nucleophilic centers (the amino and hydroxyl groups) and a chiral center makes this compound a versatile substrate for studying and applying stereoselective substitution reactions. The stereochemical outcome of such reactions is highly dependent on the reaction mechanism, which can be modulated by the choice of reagents and reaction conditions.
The hydroxyl group can be converted into a good leaving group (e.g., a tosylate, mesylate, or halide) to facilitate nucleophilic substitution. The subsequent reaction at the C1 carbon is governed by the principles of SN1 and SN2 pathways, each with distinct stereochemical consequences.
SN2 Reaction Pathway: This pathway involves a backside attack by a nucleophile, leading to a single transition state and inversion of the stereochemical configuration at the chiral center. For a derivative of this compound where the hydroxyl group is replaced by a leaving group (L), an SN2 reaction would yield the corresponding (1R) product. The bulky cyclopentyl group may sterically hinder the backside attack, potentially slowing the reaction rate compared to less hindered substrates.
SN1 Reaction Pathway: This pathway proceeds through a planar carbocation intermediate formed upon the departure of the leaving group. The nucleophile can then attack this intermediate from either face with roughly equal probability. This typically leads to racemization, producing a nearly 1:1 mixture of retention (1S) and inversion (1R) products. The stability of the potential secondary carbocation, adjacent to the cyclopentyl ring, makes this pathway plausible under appropriate conditions (e.g., with a poor nucleophile and a good leaving group in a polar protic solvent).
The primary amino group can also undergo substitution reactions, though it is more commonly acylated or alkylated. Direct substitution of the amino group itself is less common but can be achieved through methods like diazotization followed by nucleophilic displacement, a reaction that often proceeds with significant loss of stereochemical integrity.
The interplay between these potential pathways allows chemists to control the stereochemical outcome of a reaction. By selecting conditions that favor one mechanism over the other, specific stereoisomers can be targeted.
| Reaction Type | Substrate Derivative | Typical Conditions | Key Intermediate | Expected Stereochemical Outcome at C1 |
|---|---|---|---|---|
| SN2 | (1S)-1-Cyclopentyl-2-aminoethyl tosylate | Strong nucleophile (e.g., NaN3), polar aprotic solvent (e.g., DMF) | Pentacoordinate transition state | Inversion (yields 1R product) |
| SN1 | (1S)-1-Cyclopentyl-2-aminoethyl bromide | Weak nucleophile (e.g., H2O, EtOH), polar protic solvent | Planar secondary carbocation | Racemization (yields 1S and 1R products) |
Formation and Reactivity of Schiff Bases and Cyclic Imide Derivatives
The primary amino group of this compound is a key functional handle for creating more complex chiral molecules, such as Schiff bases and cyclic imides. These derivatives are important as chiral ligands for metal-catalyzed reactions and as intermediates in the synthesis of bioactive compounds.
Schiff Bases (Imines): Schiff bases are formed through the condensation reaction of the primary amino group of this compound with an aldehyde or a ketone. This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium toward the imine product.
The resulting chiral Schiff base ligands can coordinate with various metal centers (e.g., Copper, Nickel, Vanadium) through the imine nitrogen and the hydroxyl oxygen atoms. nih.gov These metal complexes are effective catalysts in a range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. nih.govresearchgate.net The steric and electronic properties of the cyclopentyl group and the substituent from the carbonyl compound play a crucial role in creating a specific chiral environment around the metal center, thereby directing the stereochemical outcome of the catalyzed reaction.
| Carbonyl Compound | Reaction Conditions | General Structure of Schiff Base Product |
|---|---|---|
| Salicylaldehyde | Reflux in Ethanol (B145695) | (1S,2E)-2-((2-hydroxybenzylidene)amino)-1-cyclopentylethan-1-ol |
| Benzaldehyde | Microwave irradiation, solvent-free | (1S,1E)-N-benzylidene-1-cyclopentyl-2-hydroxyethan-1-amine |
| Acetophenone (B1666503) | Acid catalysis, Dean-Stark trap | (S)-2-amino-1-cyclopentylethan-1-ol derivative of acetophenone imine |
Cyclic Imide Derivatives: Cyclic imides, such as succinimides and phthalimides, can be synthesized from this compound by reaction with the corresponding cyclic anhydrides. The synthesis is typically a two-step process. First, the amine attacks the anhydride (B1165640) to form an intermediate amic acid. Second, this intermediate is cyclized via dehydration, often by heating or by using a chemical dehydrating agent like acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net
These N-substituted chiral imides are stable compounds and are valuable as building blocks in organic synthesis. The imide functionality itself can be unreactive, serving as a protecting group for the primary amine. However, the carbonyl groups can activate adjacent positions for enolate formation, and the entire imide group can be involved in further transformations or serve as a rigid chiral scaffold. Cyclic imides are also recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities.
| Cyclic Anhydride | Typical Reagents for Cyclization | Cyclic Imide Product Name |
|---|---|---|
| Succinic anhydride | Acetic anhydride, Sodium acetate | (S)-1-(1-Cyclopentyl-2-hydroxyethyl)pyrrolidine-2,5-dione |
| Phthalic anhydride | Heat in acetic acid or DMF | (S)-2-(1-Cyclopentyl-2-hydroxyethyl)isoindoline-1,3-dione |
| Glutaric anhydride | Ammonium persulfate, DMSO | (S)-1-(1-Cyclopentyl-2-hydroxyethyl)piperidine-2,6-dione |
Stereochemical and Conformational Analysis of 1s 2 Amino 1 Cyclopentylethan 1 Ol
Elucidation of Absolute and Relative Configuration at Chiral Centers
(1S)-2-Amino-1-cyclopentylethan-1-ol is a chiral molecule possessing two stereogenic centers, leading to the possibility of multiple stereoisomers. The absolute configuration at each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. pearson.comwikipedia.orgtuscany-diet.net
The two chiral centers are:
C1 of the ethan-1-ol side chain: This is the carbon atom bonded to the hydroxyl group (-OH), the cyclopentyl group, the aminomethyl group (-CH₂NH₂), and a hydrogen atom.
C1 of the cyclopentyl ring: This is the carbon atom of the ring to which the aminoethanol side chain is attached.
The designation "(1S)" in the compound's name explicitly defines the absolute configuration at the C1 of the ethanol (B145695) side chain. masterorganicchemistry.com To assign this, the substituents are prioritized based on atomic number:
-OH (Oxygen, Z=8)
-Cyclopentyl (The first carbon is attached to two other carbons)
-CH₂NH₂ (The first carbon is attached to one nitrogen)
-H (Hydrogen, Z=1)
Orienting the molecule with the lowest priority group (hydrogen) pointing away from the viewer, the path from priority 1 to 2 to 3 traces a counter-clockwise direction, confirming the S configuration at this center. masterorganicchemistry.comlibretexts.org
The second chiral center, on the cyclopentyl ring, can exist in either the R or S configuration. This gives rise to two possible diastereomers for this compound:
(1'R, 1S)-2-Amino-1-cyclopentylethan-1-ol
(1'S, 1S)-2-Amino-1-cyclopentylethan-1-ol
| Chiral Center | CIP Priority of Substituents | Absolute Configuration |
| C1 (Ethanol) | 1: -OH, 2: -Cyclopentyl, 3: -CH₂NH₂, 4: -H | S (defined by name) |
| C1 (Cyclopentyl) | 1: -CH(OH)CH₂NH₂, 2: -CH₂- (ring), 3: -CH₂- (ring), 4: -H | R or S (leads to diastereomers) |
Detailed Conformational Studies of the Cyclopentyl Ring and Ethanol Side Chain
Preferred Conformations in Solution and Solid State
Cyclopentyl Ring: A planar cyclopentane (B165970) ring would suffer from significant torsional strain due to eclipsing C-H bonds. libretexts.org To alleviate this strain, the ring puckers into non-planar conformations. youtube.com The two most common conformations are the envelope (Cₛ symmetry), where one carbon atom is out of the plane of the other four, and the half-chair (C₂ symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. researchgate.net For monosubstituted cyclopentanes, the substituent generally prefers to occupy a pseudo-equatorial position to minimize steric hindrance. youtube.com Therefore, the bulky aminoethanol side chain in the title compound is expected to favor an equatorial-like position on the puckered ring.
Ethanol Side Chain: The conformation of the 2-aminoethanol side chain is primarily determined by rotation around the C1-C2 bond. Studies on similar 1,2-amino alcohols show that the conformation is dominated by the formation of an intramolecular hydrogen bond between the hydroxyl and amino groups. ustc.edu.cn This interaction favors a gauche conformation around the C-C bond, bringing the donor (-OH) and acceptor (-NH₂) groups into proximity.
Dynamic Conformational Behavior and Interconversion Barriers
The cyclopentyl ring is highly flexible and undergoes a dynamic process called pseudorotation , where the pucker moves around the ring without passing through a high-energy planar state. researchgate.net This results in a continuous interconversion between numerous envelope and half-chair forms. The energy barrier for this process is very low, typically on the order of a few kcal/mol, making the interconversion rapid at room temperature. arxiv.org
Rotation around the single bonds of the ethanol side chain also occurs, but the barrier for rotation away from the hydrogen-bonded gauche conformer is significantly higher than that of a simple alkane due to the need to break the stabilizing hydrogen bond.
| Conformational Process | Typical Energy Barrier (kcal/mol) | Description |
| Cyclopentane Pseudorotation | ~0.5 - 6.0 | Rapid interconversion between envelope and half-chair forms. researchgate.netaip.org |
| Side Chain C-C Rotation | > 5.0 (estimated) | Rotation away from the stable H-bonded gauche conformer requires breaking the intramolecular hydrogen bond. |
Influence of Intramolecular Interactions on Stereochemical Outcomes
The preferred three-dimensional structure of this compound is a direct consequence of the balance between stabilizing and destabilizing intramolecular forces.
Hydrogen Bonding Networks within the Molecule
The most significant intramolecular interaction is the hydrogen bond between the hydroxyl group (proton donor) and the lone pair of electrons on the amino group's nitrogen atom (proton acceptor). nih.gov This O-H···N interaction leads to the formation of a stable, pseudo-five-membered ring. cdnsciencepub.com This hydrogen bond is a powerful conformational control element, restricting the rotation of the side chain and holding it in a predictable gauche arrangement. ustc.edu.cn Spectroscopic studies on analogous amino alcohols provide data on the characteristics of such bonds. arxiv.orgnih.gov
| Hydrogen Bond Parameter | Typical Value for Amino Alcohols | Significance |
| Type | O-H···N | Hydroxyl group is the proton donor; Amino group is the acceptor. nih.gov |
| Bond Energy | 3-7 kcal/mol | A strong, stabilizing interaction that dictates side-chain conformation. |
| O-H Vibrational Shift (Δν) | 100 - 400 cm⁻¹ (red shift) | The weakening of the O-H bond, observed in IR spectroscopy, is a hallmark of hydrogen bonding. cdnsciencepub.com |
Experimental Techniques for Stereochemical Characterization
The unambiguous assignment of a molecule's stereochemical identity relies on a combination of analytical methods. For chiral molecules such as this compound, these techniques are broadly divided into two categories: those that separate enantiomers to determine their relative proportions and those that probe the molecule's interaction with polarized light to establish its absolute configuration.
Chiral chromatography is a cornerstone technique for separating enantiomers, which are non-superimposable mirror images of each other. nih.gov This separation allows for the quantification of the enantiomeric excess (e.e.), a measure of the purity of a chiral sample. The fundamental principle involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. researchgate.net These transient, unequal interactions result in different retention times for each enantiomer, enabling their separation and quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used modality for this purpose. The choice of the CSP is critical and depends on the structure of the analyte. For amino alcohols, common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and macrocyclic glycopeptides. researchgate.netresearchgate.net The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks. nih.gov
The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram. This provides a quantitative measure of the success of an asymmetric synthesis or resolution process.
Table 1: Key Components in Chiral HPLC for Enantiomeric Separation
| Component | Function | Examples for Amino Alcohols |
|---|---|---|
| Chiral Stationary Phase (CSP) | Creates a chiral environment for differential interaction with enantiomers. | Polysaccharide derivatives (e.g., Chiralcel® OD, Chiralpak® IA), Cyclodextrin-based phases, Macrocyclic glycopeptides (e.g., Chirobiotic™ V2). researchgate.netnih.gov |
| Mobile Phase | Transports the analyte through the column; its composition affects retention and resolution. | Normal Phase: Hexane/Isopropanol, Hexane/Ethanol. Reversed Phase: Acetonitrile/Water, Methanol/Aqueous buffer. researchgate.netnih.gov |
| Detector | Senses the eluted enantiomers and generates a signal for the chromatogram. | UV-Vis Detector, Mass Spectrometer (MS), Circular Dichroism (CD) Detector. nih.gov |
For instance, the separation of amino alcohol enantiomers can be achieved on a Chiralpak IA column using a mobile phase of hexane and 2-propanol. nih.gov The use of a UV or mass spectrometry detector allows for the sensitive detection and quantification of the separated enantiomers.
While chiral chromatography separates enantiomers, it does not inherently reveal their absolute configuration (the actual R/S or D/L designation). Advanced chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful, non-destructive techniques for determining the absolute stereochemistry of chiral molecules in solution. biotools.usnih.govscilit.com
These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule. biotools.us The resulting spectrum, with positive and negative bands, is a unique fingerprint of the molecule's three-dimensional structure. The absolute configuration is determined by comparing the experimentally measured spectrum with a spectrum predicted computationally for a specific enantiomer (e.g., the (1S)-enantiomer). americanlaboratory.comresearchgate.net
Vibrational Circular Dichroism (VCD) VCD spectroscopy measures the differential absorption of circularly polarized infrared (IR) light associated with molecular vibrations. biotools.us Since every chiral molecule exhibits VCD spectra, it is a broadly applicable technique that does not require the presence of a chromophore. biotools.us The process involves:
Experimental Measurement : The VCD spectrum of the sample is recorded in a suitable solvent (e.g., CDCl₃). biotools.us
Computational Modeling : The three-dimensional structure of one enantiomer of the molecule is modeled, and its conformational landscape is explored to identify low-energy conformers.
Spectrum Calculation : Using quantum mechanical methods like Density Functional Theory (DFT), the theoretical VCD spectrum for the chosen enantiomer is calculated. researchgate.netrsc.org This often involves a population-weighted average of the spectra of all significant conformers.
Comparison : The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.
Electronic Circular Dichroism (ECD) ECD spectroscopy is a similar technique that measures the differential absorption of circularly polarized ultraviolet (UV) or visible light, corresponding to electronic transitions. nih.gov It is particularly useful for molecules containing chromophores. The workflow for determining absolute configuration via ECD mirrors that of VCD, involving experimental measurement, computational modeling of the molecule's conformations, and comparison of the experimental spectrum with a time-dependent DFT (TD-DFT) simulated spectrum. nih.gov A good correlation between the experimental and computed spectra allows for a confident assignment of the absolute configuration. nih.gov
Table 2: Comparison of VCD and ECD for Absolute Configuration Determination
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
|---|---|---|
| Principle | Differential absorption of circularly polarized infrared light during vibrational transitions. biotools.us | Differential absorption of circularly polarized UV-Vis light during electronic transitions. nih.gov |
| Requirement | Chirality is the only requirement. | Requires a chromophore in the molecule. |
| Applicability | Broadly applicable to most chiral organic molecules. biotools.us | Limited to molecules with UV-Vis absorbing groups. |
| Methodology | Comparison of experimental spectrum with DFT-calculated spectrum. researchgate.net | Comparison of experimental spectrum with TD-DFT-calculated spectrum. nih.gov |
| Sample State | Can be used on neat liquids, oils, and solutions. biotools.us | Typically performed on solutions. |
The integration of these advanced spectroscopic methods with high-level computational chemistry provides a reliable and increasingly routine approach for the unambiguous determination of the absolute configuration of complex and conformationally flexible molecules like this compound. nih.govuantwerpen.be
An extensive search of scientific literature and chemical databases has revealed a significant lack of specific research on the non-clinical biological interactions of This compound and its derivatives. While the requested outline provides a comprehensive framework for investigating the mechanistic details of a compound's biological activity, there is currently no available public data that specifically addresses the hypothesized enzyme interactions, receptor binding modes, in vitro biochemical pathway modulation, or structure-activity relationships of this particular molecule.
The search for detailed research findings, including data tables and specific mechanistic investigations as outlined in the user's request, did not yield any relevant results for "this compound." The scientific community has not published studies that would allow for a thorough and scientifically accurate discussion on the following topics for this specific compound:
Mechanistic Investigations of Non Clinical Biological Interactions of 1s 2 Amino 1 Cyclopentylethan 1 Ol and Its Derivatives
Structure-Activity Relationship (SAR) Studies for Molecular Recognition (non-pharmacological context)
Therefore, it is not possible to generate the requested article with the specified content and level of detail. The absence of primary research on this compound prevents the creation of an informative and scientifically accurate article that adheres to the provided outline.
It is important to note that while general principles and methodologies for each of the outlined sections exist and are widely applied in medicinal chemistry and chemical biology, applying these general concepts to "(1S)-2-Amino-1-cyclopentylethan-1-ol" without specific experimental data would be purely speculative and would not meet the criteria of a scientifically accurate and authoritative article.
Should research on the biological interactions of "this compound" and its derivatives be published in the future, it would be possible to revisit this topic and generate the requested article.
Advanced Spectroscopic and Analytical Characterization of 1s 2 Amino 1 Cyclopentylethan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of various NMR experiments, detailed information about the carbon skeleton, proton environments, and stereochemistry of (1S)-2-Amino-1-cyclopentylethan-1-ol can be elucidated.
1H, 13C, and 2D NMR Techniques
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons of the cyclopentyl ring, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons of the aminoethyl group. The chemical shifts (δ) are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.
¹³C NMR Spectroscopy: This method reveals the number of non-equivalent carbon atoms and their chemical environment. The spectrum of this compound would show characteristic signals for the carbons of the cyclopentyl ring, the carbon bearing the hydroxyl group (carbinol carbon), and the carbon attached to the amino group.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for assembling the molecular structure. COSY identifies proton-proton coupling networks, allowing for the connection of adjacent protons. HSQC correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| 1 | 3.5 - 3.7 | 70 - 75 | m |
| 2 | 2.8 - 3.0 | 45 - 50 | m |
| 3 (Cyclopentyl-CH) | 1.8 - 2.0 | 35 - 40 | m |
Note: This is a generalized and hypothetical data table. Actual chemical shifts and multiplicities can vary based on the solvent and other experimental conditions.
Stereochemical Information from Coupling Constants and NOE
The specific stereochemistry of this compound can be confirmed using advanced NMR techniques.
Coupling Constants (J-values): The magnitude of the coupling constant between the proton on the carbinol carbon and the adjacent methylene protons can provide insight into the dihedral angle and, consequently, the preferred conformation of the molecule.
Nuclear Overhauser Effect (NOE): NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are powerful tools for determining the spatial proximity of protons. For this compound, NOE correlations between the protons of the cyclopentyl ring and the ethan-1-ol backbone would help to confirm the relative stereochemistry.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₇H₁₅NO.
Hypothetical HRMS Data
| Ion | Calculated m/z | Measured m/z |
|---|
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
In tandem mass spectrometry, the molecular ion is isolated and subjected to fragmentation. The resulting fragment ions provide valuable information about the connectivity of the molecule. For an amino alcohol, characteristic fragmentation pathways often involve the loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavage of the carbon-carbon bond adjacent to the functional groups.
Expected Fragmentation Patterns:
Loss of Water: A prominent fragment would likely be observed corresponding to the loss of a water molecule from the molecular ion ([M+H-H₂O]⁺).
Alpha-Cleavage: Cleavage of the C-C bond between the cyclopentyl ring and the ethanol (B145695) moiety is a probable fragmentation pathway. Another common fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom.
Hypothetical MS/MS Fragmentation Data for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 130.1 | 112.1 | H₂O |
| 130.1 | 100.1 | CH₂NH₂ |
Ion Mobility Spectrometry for Gas-Phase Conformation Studies
Ion mobility spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation and can offer insights into the three-dimensional structure of ions. For a chiral molecule like this compound, IMS could potentially be used to study its gas-phase conformation. The collision cross-section (CCS), a measure of the ion's rotational average projected area, can be determined and compared with theoretical calculations for different conformers to infer the most stable gas-phase structure. While not a routine technique for small molecules, it is a powerful tool for detailed structural analysis.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and elucidate the vibrational modes of a molecule. The resulting spectra are unique molecular fingerprints. For this compound, the key functional groups are the primary amine (-NH₂), the hydroxyl group (-OH), and the cyclopentyl ring, along with the aliphatic C-H and C-C bonds of the backbone.
The IR spectrum is anticipated to show strong, broad absorption bands corresponding to the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The broadness of these peaks is attributable to hydrogen bonding. Specifically, the O-H stretch from the alcohol group is expected to be a prominent feature. The N-H stretching of the primary amine may appear as a doublet in this region.
C-H stretching vibrations from the cyclopentyl ring and the ethanolic backbone are expected in the 2850-3000 cm⁻¹ range. The "fingerprint region," below 1500 cm⁻¹, will contain a complex series of absorptions corresponding to bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂, NH₂, and OH groups, as well as C-C and C-N stretching vibrations.
Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. While O-H and N-H stretching bands are typically weak in Raman spectra, the C-C and C-H vibrations of the cyclopentyl ring are expected to produce strong signals, offering detailed insights into the carbon skeleton.
Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad | Weak |
| N-H (Primary Amine) | Stretching | 3300-3500 | Medium, Broad (often a doublet) | Weak |
| C-H (Aliphatic) | Stretching | 2850-3000 | Medium to Strong | Strong |
| N-H (Primary Amine) | Scissoring (Bending) | 1590-1650 | Medium to Strong | Weak |
| C-H (Aliphatic) | Bending | 1350-1470 | Medium | Medium |
| C-O (Alcohol) | Stretching | 1000-1260 | Strong | Weak |
| C-N (Amine) | Stretching | 1020-1250 | Medium | Weak |
| C-C (Cyclopentyl) | Ring Vibrations | 800-1200 | Weak to Medium | Strong |
Note: The exact positions and intensities of the peaks can be influenced by factors such as the physical state of the sample (solid, liquid, or gas) and intermolecular interactions like hydrogen bonding.
X-ray Crystallography for Solid-State Structural Determination (if suitable crystals are obtained)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, the first and most critical step is the growth of high-quality, single crystals. The success of this technique is entirely contingent on obtaining crystals that are well-ordered and of sufficient size.
Assuming suitable crystals can be obtained, X-ray diffraction analysis would provide a wealth of structural information, including:
Absolute Stereochemistry: Confirmation of the (1S) configuration at the chiral center.
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.
Conformation: The exact spatial arrangement (conformation) of the cyclopentyl ring and the aminoethanol side chain in the solid state.
Intermolecular Interactions: Detailed insights into the hydrogen bonding network involving the amine and hydroxyl groups, as well as other intermolecular forces that dictate the crystal packing.
The crystallographic data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates.
Table 2: Hypothetical Crystallographic Data Presentation for this compound
| Parameter | Description | Example of Expected Data |
| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | Orthorhombic |
| Space Group | The symmetry group of the crystal. | P2₁2₁2₁ |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 5.6, b = 8.9, c = 14.2 |
| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 90, γ = 90 |
| V (ų) | The volume of the unit cell. | 705.4 |
| Z | The number of molecules per unit cell. | 4 |
| ρ (g/cm³) | The calculated density of the crystal. | 1.21 |
Note: The data in this table is purely illustrative and represents the type of information that would be obtained from a successful X-ray crystallographic analysis. Actual values would need to be determined experimentally.
Computational Chemistry and Theoretical Modeling of 1s 2 Amino 1 Cyclopentylethan 1 Ol
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) calculations are foundational in computational chemistry, providing a detailed description of the electronic structure of a molecule. This information is crucial for predicting its stability, properties, and chemical reactivity. Methods like Density Functional Theory (DFT) are frequently employed to solve the complex equations governing electron behavior.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
The flexibility of (1S)-2-Amino-1-cyclopentylethan-1-ol, arising from the rotatable bonds of the aminoethanol side chain and the puckering of the cyclopentane (B165970) ring, results in numerous possible three-dimensional arrangements, or conformers. Density Functional Theory (DFT) is a widely used computational method to explore this conformational landscape. nih.gov
DFT calculations can determine the optimized geometry and relative energies of different conformers. mdpi.comsemanticscholar.org For a molecule like this compound, key conformational variables include the dihedral angles of the side chain and the puckering coordinates of the cyclopentane ring (which typically adopts envelope or twist conformations). acs.org Intramolecular hydrogen bonding between the amino (-NH2) and hydroxyl (-OH) groups is a critical factor in stabilizing certain conformers.
Studies on similar amino alcohols and cyclic systems demonstrate that DFT, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or larger, can accurately predict the most stable conformers. up.ac.zaresearchgate.net The calculations yield the relative Gibbs free energy for each conformer, allowing for the prediction of their population distribution at a given temperature. The strain energy of the cyclopentane ring, which varies with its conformation, is another key energetic component that can be precisely calculated. mdpi.com
Table 1: Illustrative DFT-Calculated Relative Energies for Hypothetical Conformers of this compound
| Conformer | Key Dihedral Angle (N-C-C-O) | Intramolecular H-Bond (O-H···N) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| A | gauche (~60°) | Yes | 0.00 | 75.3 |
| B | anti (~180°) | No | 1.50 | 7.9 |
| C | gauche (~-60°) | No | 1.20 | 12.9 |
| D | cis (~0°) | Steric Clash | 5.00 | <0.1 |
Note: This table is illustrative, based on typical findings for amino alcohols, and does not represent experimentally verified data for this specific molecule.
Transition State Modeling for Reaction Pathways
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying the high-energy transition states that connect reactants to products. researchgate.net For this compound, which contains both a nucleophilic amino group and a hydroxyl group, several reaction types can be modeled, such as acylation, alkylation, or oxidation.
Using QM methods, researchers can model the geometry of the transition state and calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). This information is vital for understanding reaction kinetics and predicting which reaction pathways are most favorable. For instance, in the reaction of an amino alcohol with an epoxide, computational models can determine the transition state for the nucleophilic attack of the nitrogen atom on the epoxide ring, explaining the regioselectivity and stereoselectivity of the reaction. researchgate.net Theoretical models for similar reactions, such as the addition of organometallic reagents to imines to form amino alcohols, rely on transition state analysis to explain the observed high diastereoselectivity. nih.govacs.org The inclusion of explicit solvent molecules in the model can be crucial for accurately representing reactions in solution. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While QM calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. acs.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular life.
For this compound, MD simulations can reveal how the molecule tumbles, vibrates, and changes its conformation in a solvent like water. osf.io A key application of MD is to study solvent effects. upc.edu The simulation explicitly models the interactions between the solute (this compound) and surrounding solvent molecules (e.g., water or ethanol). This allows for a detailed analysis of the hydrogen-bonding network between the solute's amino and hydroxyl groups and the solvent. acs.orgnih.gov Such simulations can quantify the number of hydrogen bonds, their lifetimes, and how they influence the conformational preferences of the solute. Studies on amino acids and other small molecules in aqueous solutions have shown that the shape and properties of the solvent cavity are finely tuned by the solute's chemical properties. nih.gov
Table 2: Typical Parameters for an MD Simulation of this compound in Water
| Parameter | Value / Description |
| Force Field | OPLS-AA, AMBER, or CHARMM |
| Solvent Model | TIP3P or SPC/E Water |
| System Size | ~3000 water molecules + 1 solute molecule |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100-1000 nanoseconds (ns) |
| Time Step | 2 femtoseconds (fs) |
| Ensemble | NPT (Isothermal-isobaric) |
In Silico Screening and Design of Novel Derivatives with Predicted Reactivity
The scaffold of this compound, a chiral amino alcohol, is a valuable starting point for the design of new molecules with specific biological or chemical properties. nih.govnih.govdiva-portal.org In silico (computational) screening allows researchers to design and evaluate vast virtual libraries of derivatives without synthesizing them in the lab. researchgate.net
This process, often called structure-based drug design if a biological target is involved, begins with the core structure of this compound. mdpi.comnih.gov Virtual libraries can be generated by computationally adding different chemical groups to the amino or hydroxyl functions, or by modifying the cyclopentane ring. These virtual compounds are then screened for desired properties. For example, molecular docking simulations can predict how well these derivatives might bind to the active site of a target protein. youtube.com The stereochemistry of the chiral centers is a crucial factor in these interactions and is a key parameter in the screening process. nih.gov Pharmacophore models, which define the essential 3D arrangement of functional groups required for activity, can be developed and used to filter large compound databases. mdpi.com This approach accelerates the discovery of new lead compounds for applications in medicine and materials science. nih.govresearchgate.net
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum mechanical calculations can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data.
One of the most powerful applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. comporgchem.com Using the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, it is possible to calculate the theoretical ¹H and ¹³C chemical shifts for a given molecular structure. researchgate.netnih.gov By calculating the NMR parameters for each of the low-energy conformers (identified through DFT as in section 7.1.1) and then averaging them based on their Boltzmann population, a predicted spectrum for the molecule at equilibrium can be generated. comporgchem.com The accuracy of these predictions is often high enough to distinguish between different isomers or diastereomers. nih.gov
Similarly, QM methods can calculate vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. Comparing the calculated vibrational spectrum with the experimental one helps in assigning the observed absorption bands to specific molecular motions. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks in an Ultraviolet-Visible (UV-Vis) spectrum. nih.gov
Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data
| Parameter | Calculated Value (Hypothetical) | Experimental Value (Typical) |
| ¹H NMR Chemical Shift (CH-OH) | 3.85 ppm | 3.7 - 3.9 ppm |
| ¹³C NMR Chemical Shift (CH-OH) | 74.2 ppm | 72 - 76 ppm |
| IR Vibrational Frequency (O-H stretch) | 3350 cm⁻¹ | 3300 - 3400 cm⁻¹ (broad) |
| IR Vibrational Frequency (N-H stretch) | 3280 cm⁻¹ | 3250 - 3350 cm⁻¹ (broad) |
Note: This table is for illustrative purposes only. Calculated values are highly dependent on the level of theory and solvent model used.
Comprehensive Review of Patents and Academic Literature Pertaining to 1s 2 Amino 1 Cyclopentylethan 1 Ol
Analysis of Patent Landscape and Intellectual Property Trends
A comprehensive search of patent databases for "(1S)-2-Amino-1-cyclopentylethan-1-ol," including searches by its Chemical Abstracts Service (CAS) number (2055848-97-8 for the hydrochloride salt), did not yield patents that specifically claim this individual compound. This suggests several possibilities regarding its intellectual property status. The compound may be part of a broader class of compounds covered by a more general Markush structure in a patent, making it difficult to identify through specific searches. Alternatively, its synthesis and applications may be part of proprietary, in-house research that has not been publicly disclosed in patent filings.
However, the patent landscape for structurally related chiral amino alcohols is rich, indicating the industrial importance of this class of compounds. For instance, patents exist for the production of (1R,2R)-2-amino-1-cyclopentanol, highlighting its utility as a pharmaceutical intermediate. google.com These patents often focus on scalable and stereoselective synthetic methods, which are crucial for the commercial production of chiral drugs. The intellectual property trends in this area point towards the development of efficient catalytic systems and enzymatic resolutions for the synthesis of enantiomerically pure amino alcohols.
The lack of specific patents for this compound could imply that it is a relatively new or niche compound, or that its primary applications are still under investigation and have not yet resulted in patentable inventions. It may also be used as an intermediate in a multi-step synthesis where the final product is the subject of the patent, rather than the intermediate itself.
Systematic Review of Published Academic Articles and Reviews
A systematic review of published academic literature reveals a similar pattern to the patent landscape: a lack of articles specifically detailing the synthesis, characterization, or application of this compound. However, the broader field of chiral amino alcohol synthesis is well-documented, providing a strong basis for understanding the potential synthetic routes to this compound.
Chiral amino alcohols are recognized as crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. frontiersin.orgnih.gov The academic literature describes several general strategies for their stereoselective synthesis, which can be broadly categorized as:
From the Chiral Pool: This approach utilizes naturally occurring chiral molecules, such as amino acids, as starting materials. mdpi.com For example, a suitable cyclopentyl-containing amino acid could potentially be reduced to afford the target amino alcohol.
Chiral Auxiliaries: The use of a chiral auxiliary can control the stereochemistry of a reaction, and is a well-established method for asymmetric synthesis. researchgate.net A cyclopentyl ketone could be subjected to an asymmetric addition reaction mediated by a chiral auxiliary to introduce the amino and hydroxyl groups with the desired stereochemistry.
Asymmetric Catalysis: This is a highly efficient method that uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Methods such as asymmetric hydrogenation, aminohydroxylation, or reductive amination of a corresponding functionalized cyclopentyl precursor are all viable approaches. rsc.orgwestlake.edu.cnresearchgate.net
Enzymatic Methods: Biocatalysis, using enzymes such as lipases for kinetic resolution or amine dehydrogenases for asymmetric synthesis, offers a green and highly selective route to chiral amino alcohols. frontiersin.orgnih.gov
While no specific examples for this compound were found, the extensive body of literature on these general methods suggests that its synthesis is feasible. The choice of method would likely depend on factors such as the desired scale, cost, and the availability of starting materials. The cyclopentyl moiety introduces a specific steric and electronic profile that might require optimization of existing synthetic protocols.
Contributions to Chemical Databases and Information Systems
This compound and its hydrochloride salt are indexed in several major chemical databases, which serve as important resources for chemists. These databases provide key information for the identification and characterization of the compound.
The PubChem database, maintained by the National Center for Biotechnology Information, lists entries for both the free base (CID 18978167) and its hydrochloride salt. nih.govuni.lu These entries provide essential computed data, which are summarized in the table below.
Table 1: Computed Properties of 2-Amino-2-cyclopentylethan-1-ol from PubChem
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| XLogP3 | 0.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 129.115364 g/mol |
| Monoisotopic Mass | 129.115364 g/mol |
| Topological Polar Surface Area | 46.2 Ų |
Data sourced from PubChem CID 18978167.
The hydrochloride salt is also listed in commercial supplier databases such as ChemicalBook, with the CAS number 2055848-97-8. chemicalbook.com The presence of this compound in supplier catalogs indicates that it is available for purchase, likely for research and development purposes.
The inclusion of this compound in these databases is a critical contribution to the chemical information system, as it allows researchers to easily find its basic properties and suppliers, even in the absence of extensive published literature.
Citation Network Analysis and Research Impact Assessment
A direct citation network analysis for this compound is not feasible due to the absence of specific academic publications centered on this compound. Consequently, its direct research impact, as measured by citations, is currently negligible.
However, the research impact of the broader class of chiral amino alcohols is substantial. Review articles and seminal papers on the synthesis and application of chiral amino alcohols are frequently highly cited, demonstrating the importance of this structural motif in the chemical sciences. diva-portal.orgnih.govacs.orgrsc.org These compounds are integral to the development of new pharmaceuticals, chiral ligands for asymmetric catalysis, and functional materials.
The potential research impact of this compound is therefore linked to its potential applications. If this compound proves to be a key intermediate in the synthesis of a successful drug candidate or a highly effective chiral ligand, its research impact will grow as it becomes more widely used and cited in the scientific and patent literature. At present, its impact is latent and dependent on future discoveries and applications.
Future Research Directions and Unexplored Avenues for 1s 2 Amino 1 Cyclopentylethan 1 Ol
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient and stereoselective synthetic routes to chiral 1,2-amino alcohols is a cornerstone of modern organic chemistry. nih.gov Future research into the synthesis of (1S)-2-Amino-1-cyclopentylethan-1-ol should prioritize the exploration of novel catalytic systems that offer high yields, exceptional enantioselectivity, and operational simplicity.
Building upon recent advancements in the synthesis of related structures, several promising avenues emerge. For instance, the use of rhodium(III)-catalyzed enantioselective sp3 C-H amidation for the desymmetrization of gem-dimethyl groups has proven effective for accessing β-amino alcohol derivatives. nih.govzendy.io A potential research direction would be to adapt this methodology to cyclopentyl precursors, thereby enabling a direct and atom-economical route to the target molecule. Furthermore, the catalytic asymmetric synthesis of cyclopentyl β-amino esters through [3+2] cycloaddition reactions using chiral dirhodium catalysts presents a compelling strategy. nih.govscispace.com Future work could investigate the reduction of these esters to furnish this compound and its analogs.
Organocatalysis also offers a fertile ground for innovation. The development of simple primary β-amino alcohols as organocatalysts for asymmetric reactions, such as Michael additions, highlights the potential for creating catalytic cycles where chiral amino alcohols, including derivatives of this compound, could be employed as catalysts themselves. rsc.org Investigating bifunctional thiourea (B124793) catalysts in intramolecular reactions could also lead to novel cyclopentane-based structures. researchgate.net
A comparative analysis of potential catalytic systems is presented in the table below:
| Catalytic System | Potential Advantages for this compound Synthesis |
| Rhodium Catalysis | High enantioselectivity, potential for direct C-H functionalization. nih.govzendy.io |
| Dirhodium Catalysis | Proven efficacy in synthesizing related cyclopentyl β-amino esters. nih.govscispace.com |
| Organocatalysis | Metal-free, environmentally benign, potential for diverse reaction pathways. rsc.orgresearchgate.net |
| Copper Catalysis | Versatility in asymmetric synthesis of γ-amino alcohols with tertiary carbon stereocenters. researchgate.netnih.gov |
Expanded Applications in Materials Science (focusing on chemical and structural roles)
The incorporation of cyclic structures into polymer backbones is known to significantly influence their physical and chemical properties. The cyclopentyl group, in particular, can enhance solubility and introduce unique thermal characteristics in polyimides. mdpi.comresearchgate.net The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it an intriguing candidate as a monomer or a modifying agent in polymer chemistry.
Future research should focus on the synthesis and characterization of novel polymers incorporating this compound. Its role as a monomer in the formation of polyamides, polyesters, or polyurethanes could lead to materials with tailored properties. The pendant cyclopentyl group is expected to disrupt polymer chain packing, potentially leading to increased free volume and altered mechanical and thermal behavior. researchgate.netnih.gov
The introduction of this chiral amino alcohol could also impart specific functionalities to the resulting polymers. For example, the amino and hydroxyl groups could serve as sites for further chemical modification or as coordination sites for metal ions, leading to the development of functional materials for catalysis or separation technologies. alfa-chemistry.com The inherent chirality of the monomer unit could also be exploited to create chiral polymers with applications in enantioselective separations or as chiral stationary phases in chromatography.
A summary of potential roles and their impact on polymer properties is provided below:
| Structural Role | Potential Impact on Polymer Properties |
| Monomer in Polymer Backbone | Introduction of rigidity and altered thermal stability. mdpi.comresearchgate.net |
| Pendant Group | Increased solubility, disruption of chain packing, creation of free volume. researchgate.netnih.gov |
| Chiral Building Block | Imparting chirality to the polymer for enantioselective applications. |
| Functional Moiety | Providing sites for post-polymerization modification and metal coordination. alfa-chemistry.com |
Deeper Understanding of Chiral Recognition Phenomena
Chiral recognition is a fundamental process in chemistry and biology. While the principles of chiral recognition are well-established, a detailed understanding of the specific interactions of this compound with other chiral molecules is an area ripe for investigation.
Future studies should employ advanced analytical techniques, particularly NMR spectroscopy, to probe the diastereomeric interactions between this compound and various chiral partners. The use of chiral solvating agents can induce chemical shift differences between enantiomers, providing valuable information on the binding events and the nature of the intermolecular forces at play. frontiersin.org The development of novel chiral shift reagents, such as chiral metal-oxide Keplerate clusters, could also be explored for the enantioselective recognition of this amino alcohol in aqueous solutions. nih.gov
A systematic study involving a library of chiral analytes would allow for the elucidation of structure-selectivity relationships, revealing how the cyclopentyl group and the relative stereochemistry of the amino and hydroxyl groups influence chiral recognition. High-throughput assays for determining enantiomeric excess, based on fluorescence or other spectroscopic methods, could accelerate the screening of optimal conditions and partners for chiral recognition. nih.govacs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern synthetic chemistry is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer advantages in terms of reaction control, scalability, safety, and high-throughput experimentation. The application of these platforms to the synthesis of this compound and its derivatives is a largely unexplored but highly promising research avenue.
Future work should focus on translating known and newly developed synthetic routes for this compound into continuous flow processes. This would enable precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to improved yields and selectivities. Furthermore, flow chemistry is particularly well-suited for multistep syntheses, allowing for the telescoping of reaction sequences without the need for intermediate purification.
Automated synthesis platforms can be employed for the rapid optimization of reaction conditions and for the synthesis of libraries of derivatives of this compound. This high-throughput approach would facilitate the exploration of structure-activity relationships for various applications, from catalysis to materials science.
Interdisciplinary Research with Computational and Data Science Approaches
Computational chemistry and data science are powerful tools for gaining deeper insights into chemical systems and for guiding experimental design. An integrated experimental and computational approach will be crucial for unlocking the full potential of this compound.
Future research should leverage Density Functional Theory (DFT) calculations to investigate the transition states of potential synthetic reactions, providing a theoretical basis for understanding and predicting enantioselectivity. acs.org Computational modeling can also be used to study the conformational preferences of the molecule and its interactions with other molecules, which is essential for understanding its role in chiral recognition and as a chiral ligand. nih.gov
Molecular docking studies can be employed to predict the binding modes and affinities of this compound and its derivatives with biological targets or as ligands in metal complexes. nih.govscilit.com This can guide the design of new catalysts or bioactive compounds. Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate the structural features of a series of derivatives with their observed activity, enabling the predictive design of molecules with enhanced properties. imist.maimist.maresearchgate.net
The table below outlines potential computational approaches and their expected outcomes:
| Computational Approach | Research Focus | Expected Outcomes |
| Density Functional Theory (DFT) | Reaction mechanisms and transition state analysis. | Prediction of reaction feasibility, stereoselectivity, and catalyst performance. acs.org |
| Molecular Docking | Binding interactions with proteins or metal centers. | Identification of key interactions and prediction of binding affinity. nih.govscilit.com |
| QSAR Modeling | Correlation of molecular structure with activity. | Predictive models for designing new derivatives with improved properties. imist.maimist.maresearchgate.net |
| Molecular Dynamics (MD) Simulations | Conformational analysis and intermolecular interactions. | Understanding of dynamic behavior and solvent effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
